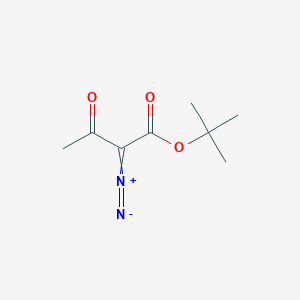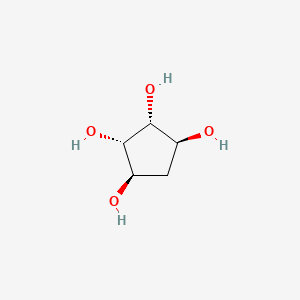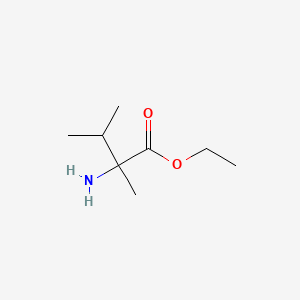
Edeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Edeine is a basic polypeptide antibiotic produced by the bacterium Bacillus brevis. It is known for its strong antibacterial properties, inhibiting both gram-positive and gram-negative bacteria, as well as some fungi, yeasts, and mammalian neoplastic cells. This compound’s molecular structure includes five amino acid fragments and the base spermidine, all present in equimolar amounts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Edeine is synthesized through a non-ribosomal peptide synthesis pathway. This involves the multifunctional enzyme complex system known as the “sulfur template polymerase mechanism.” The synthesis includes the incorporation of unconventional amino acid residues, glycine, and polyamine .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Bacillus brevis strains. The production can be enhanced by overexpressing specific genes involved in the this compound biosynthesis pathway. For instance, overexpression of the gene EdeB in Bacillus brevis X23 has been shown to increase this compound production by 92.27% .
Analyse Chemischer Reaktionen
Types of Reactions: Edeine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Edeine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study non-ribosomal peptide synthesis and enzyme mechanisms.
Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its antitumor activities, as it can inhibit the growth of mammalian neoplastic cells.
Industry: Utilized in the biological control of plant diseases caused by pathogenic bacteria.
Wirkmechanismus
Edeine exerts its effects by targeting multiple molecular pathways:
DNA and RNA Inhibition: this compound binds to DNA and RNA, interfering with their synthesis and function.
Ribosome Inhibition: this compound targets the ribosome, inhibiting protein synthesis by preventing the formation of the initiation complex
Vergleich Mit ähnlichen Verbindungen
Edeine is unique among polypeptide antibiotics due to its specific amino acid composition and mechanism of action. Similar compounds include:
Pactamycin: Another polypeptide antibiotic that inhibits protein synthesis but has a different molecular structure and targets.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.
Thiostrepton: Targets bacterial ribosomes but binds to different sites compared to this compound.
This compound’s uniqueness lies in its ability to inhibit multiple targets, including DNA, RNA, and ribosomes, making it a versatile and potent antibacterial agent .
Eigenschaften
CAS-Nummer |
11006-90-9 |
|---|---|
Molekularformel |
C14H28N6O6 |
Molekulargewicht |
0 |
Synonyme |
Edeine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





